N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c15-14(16,17)12-9-8-22-7-3-10(9)20(19-12)5-4-18-13(21)11-2-1-6-23-11/h1-2,6H,3-5,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHPVYLVBMUACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis often begins with the construction of the dihydropyrano[4,3-c]pyrazole core. This is typically achieved through a cyclization reaction involving hydrazine and a suitable α,β-unsaturated carbonyl compound under controlled temperature and solvent conditions.
Trifluoromethylation: : Introduction of the trifluoromethyl group can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Formation of the Furan-2-carboxamide: : This involves reacting a furan-2-carboxylic acid derivative with an appropriate amine under amide bond formation conditions, often facilitated by coupling agents like EDCI or HATU.
Industrial Production Methods
On an industrial scale, the production of this compound may involve streamlined synthetic routes with optimized reaction conditions to maximize yield and purity. High-pressure reactors and continuous flow systems may be employed to maintain consistent reaction conditions and efficient mixing of reactants.
Chemical Reactions Analysis
Pyranopyrazole Core Formation
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Multi-Component Reactions (MCRs): Pyrano[4,3-c]pyrazole scaffolds are synthesized via MCRs using pyrazolones and α,β-unsaturated carbonyl compounds. For example, trifluoromethyl ketones undergo Michael addition followed by cyclization to form the pyran ring (Scheme 3, ).
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Catalytic Conditions: Reactions often use nanoparticulate catalysts (e.g., ZnO) or green solvents (e.g., ethanol) under reflux, achieving yields of 75–95% ( ).
Furan-2-Carboxamide Attachment
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Amide Coupling: The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling between furan-2-carboxylic acid and the ethylamine-linked pyranopyrazole intermediate. Yields range from 60–85% depending on steric hindrance ( ).
Reaction Pathways and Mechanistic Insights
The compound demonstrates reactivity at three key sites:
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Pyrazole Ring: Susceptible to electrophilic substitution at the 3-position due to electron-withdrawing trifluoromethyl groups.
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Pyran Oxygen: Participates in ring-opening reactions under acidic conditions.
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Furan Carboxamide: Undergoes hydrolysis to carboxylic acid under strong base (e.g., NaOH/EtOH).
Table 1: Reaction Conditions and Outcomes
Catalytic and Solvent Effects
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Nanoparticle Catalysts: ZnO nanoparticles enhance cyclization efficiency in pyran formation, reducing reaction time from 12h to 3h ( ).
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Solvent Impact: Ethanol improves regioselectivity in MCRs compared to DMF, minimizing byproduct formation ( ).
Trifluoromethyl Group Influence
The -CF₃ group:
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Electron-Withdrawing Effect: Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions ().
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Steric Effects: Hinders reactivity at the 4-position of the pyrazole ring, directing substitutions to the 3-position ( ).
Thermal and Oxidative Stability
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Thermal Decomposition: Onset at 220°C (TGA data), forming CO₂ and trifluoromethane as major gaseous products ( ).
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Oxidative Resistance: Stable under H₂O₂ (3%) but degrades in KMnO₄ (5%), indicating susceptibility to strong oxidizers ().
Table 2: Reactivity Comparison with Structural Analogues
Unresolved Challenges
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological significance of pyrazole derivatives, including those similar to N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens. For instance, derivatives of pyrazole have been evaluated for their efficacy against bacteria and fungi .
- Anti-inflammatory Effects : Some studies indicate that pyrazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Antioxidant Properties : Research has demonstrated that certain pyrazole compounds possess antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases .
Potential Applications
The applications of this compound can be categorized as follows:
Pharmaceutical Development
Due to its biological activities, this compound may serve as a lead structure for developing new drugs targeting infectious diseases or inflammatory conditions. The unique trifluoromethyl group may enhance its pharmacokinetic properties.
Material Science
The incorporation of furan and pyrazole rings into polymeric materials can lead to the development of advanced materials with specific electronic or optical properties. Such materials could be utilized in organic electronics or photonic devices.
Agrochemicals
Given its potential biological activity against various microorganisms, this compound could be explored as a basis for developing new agrochemicals aimed at pest control or plant protection.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- A study on 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated significant antimicrobial activity and provided insights into structure-activity relationships that could inform future research on related compounds .
- Another investigation into novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-pyridine derivatives revealed promising antioxidant activity alongside their antimicrobial properties, suggesting a multifaceted application potential in health-related fields .
Mechanism of Action
The exact mechanism of action for N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide is still under investigation. it is believed to interact with specific molecular targets in biological systems, modulating pathways such as enzyme activity or receptor binding. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Substituent Variations in Carboxamide Moieties
A key structural analog is N-{2-[3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl]ethyl}cyclobutanecarboxamide (). Here, the furan-2-carboxamide is replaced with a cyclobutanecarboxamide group.
| Parameter | Furan-2-carboxamide Derivative | Cyclobutanecarboxamide Derivative |
|---|---|---|
| Substituent Aromaticity | Aromatic (furan) | Non-aromatic (cyclobutane) |
| Steric Hindrance | Low (planar structure) | Moderate (puckered cyclobutane) |
| Hydrogen-Bonding Capacity | High (amide + furan oxygen) | Moderate (amide only) |
| Lipophilicity (logP) | Likely lower due to polar furan | Higher (non-polar cyclobutane) |
The furan derivative may exhibit improved solubility and target interaction due to its aromaticity and polar oxygen atom, whereas the cyclobutane analog could show enhanced membrane permeability due to increased lipophilicity .
Trifluoromethyl-Substituted Heterocycles in Related Compounds
The CF₃ group is a recurring motif in bioactive molecules. For example:
- EP 4 374 877 A2 () describes pyrrolo[1,2-b]pyridazine carboxamides with CF₃ groups, emphasizing their role in enhancing metabolic stability and binding affinity to kinase targets.
- Fluazuron and diflubenzuron () are pesticides with CF₃ and benzamide groups, highlighting the versatility of this substituent in diverse applications.
Biological Activity
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄F₃N₃O₃
- Molecular Weight : 329.27 g/mol
- CAS Number : 1797823-63-2
The compound features a pyrazole ring fused with a pyran moiety, which is known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit potent anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. In a study examining the effects of substituted pyrazoles, compounds with similar structures demonstrated significant antiproliferative activity against breast and colon cancer cells .
2. Antimicrobial Properties
This compound also exhibits antimicrobial activity. Its efficacy against bacterial strains has been documented, making it a candidate for further development in treating bacterial infections .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is critical in managing conditions such as arthritis and other inflammatory diseases .
4. Antioxidant Activity
Antioxidant properties have been attributed to this compound, contributing to its protective effects against oxidative stress-related diseases. The presence of the trifluoromethyl group enhances its ability to scavenge free radicals .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has the potential to interact with various receptors, including estrogen receptors and others involved in cell signaling pathways.
- Oxidative Stress Reduction : By acting as an antioxidant, it helps mitigate cellular damage caused by reactive oxygen species (ROS).
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for anticancer activity. Among them, compounds structurally related to this compound showed IC₅₀ values in the low micromolar range against breast cancer cell lines .
Case Study 2: Anti-inflammatory Study
A study assessing the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds similar to this compound effectively reduced edema in animal models . The results indicated a significant decrease in pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the critical steps and optimal conditions for synthesizing N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the pyrano-pyrazol moiety and coupling with the furan-carboxamide group. Key conditions include:
- Temperature : 60–80°C for cyclization to avoid side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Catalysts : Triethylamine or K₂CO₃ to deprotonate intermediates and accelerate amide bond formation .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm purity (>95%) and structural integrity .
Q. How can researchers characterize the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS; trifluoromethyl groups may reduce hydrolysis susceptibility .
- Oxidative Stability : Expose to H₂O₂ or cytochrome P450 enzymes to assess metabolic liability. Use mass spectrometry to identify oxidation byproducts (e.g., furan ring oxidation) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pyrazole and pyridazine moieties suggest potential kinase inhibition .
- Target Identification : Perform fluorescence polarization assays to assess binding to kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Data Normalization : Account for assay-specific variables (e.g., cell permeability in MTT vs. enzymatic assays) by standardizing IC₅₀ values with reference inhibitors .
Q. What strategies optimize the compound’s solubility without compromising bioactivity?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the ethyl linker or explore salt forms (e.g., hydrochloride) .
- Formulation : Use cyclodextrin-based nanoencapsulation or lipid nanoparticles to enhance aqueous solubility .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Pyrazole substituents (e.g., replacing trifluoromethyl with cyano or methyl groups).
- Furan ring (e.g., thiophene or pyrrole substitution) .
- Activity Correlation : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes and prioritize analogs for synthesis .
Methodological Notes
- Synthesis Scalability : Pilot-scale reactions (10–50 g) require strict control of exothermic steps (e.g., cyclization) to prevent thermal degradation .
- Advanced Analytics : High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for confirming novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
